Analytical Purity Benchmarking Against Unlabeled Itraconazole
For use as an internal standard, the compound must exhibit high and quantifiable chemical purity. The target compound, Itraconazole-d9, is supplied with a documented purity of 97.86%, as verified by HPLC analysis . This level of purity is critical for ensuring that impurities do not interfere with the accurate quantification of the target analyte. In contrast, unlabeled Itraconazole reference standards, while often of high purity, cannot function as internal standards in MS-based assays due to the lack of a mass shift [1].
| Evidence Dimension | Chemical Purity (HPLC) |
|---|---|
| Target Compound Data | 97.86% |
| Comparator Or Baseline | Unlabeled Itraconazole (analytical reference standard): typically ≥98% purity, but unusable as an MS internal standard. |
| Quantified Difference | Comparable purity to high-grade analytical standards; functional utility in MS assays is the key differentiator. |
| Conditions | Vendor-specified HPLC purity determination. |
Why This Matters
High purity ensures the internal standard does not introduce interfering peaks, maintaining the accuracy and precision required for validated bioanalytical methods.
- [1] Cerilliant Corp. Internal Standards Provide Quantitation of Antifungal Drugs. Clinical Lab Products. July 14, 2015. View Source
